molecular formula C9H7BrN2O2 B14401153 5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one CAS No. 87507-02-6

5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one

Cat. No.: B14401153
CAS No.: 87507-02-6
M. Wt: 255.07 g/mol
InChI Key: PTLBYJWYVPRGIF-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is a heterocyclic compound that features a bromophenyl group attached to an oxadiazinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group imparts unique chemical properties, making it a valuable compound for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxadiazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would result in the formation of biaryl compounds, while bromination would yield brominated derivatives of the original compound.

Scientific Research Applications

5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is not fully elucidated. similar compounds have been shown to interact with specific molecular targets, such as enzymes or receptors, leading to their biological effects. For example, compounds with similar structures have been found to inhibit protein aggregation, which is relevant in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is unique due to its specific oxadiazinone ring structure, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

87507-02-6

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-(3-bromophenyl)-3,6-dihydro-1,3,4-oxadiazin-2-one

InChI

InChI=1S/C9H7BrN2O2/c10-7-3-1-2-6(4-7)8-5-14-9(13)12-11-8/h1-4H,5H2,(H,12,13)

InChI Key

PTLBYJWYVPRGIF-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)O1)C2=CC(=CC=C2)Br

Origin of Product

United States

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